3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide
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Overview
Description
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring, a piperidine ring, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the cyclohex-3-ene-1-carbonyl intermediate: This can be achieved by the reaction of cyclohexene with a suitable carboxylating agent under controlled conditions.
Synthesis of the piperidin-4-yl intermediate: This involves the reaction of piperidine with the cyclohex-3-ene-1-carbonyl intermediate, forming a piperidine derivative.
Coupling with 3-methoxyphenylpropanamide: The final step involves coupling the piperidine derivative with 3-methoxyphenylpropanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: Shares the cyclohexene ring structure.
Piperidine derivatives: Similar piperidine ring structure.
Methoxyphenyl compounds: Similar methoxyphenyl group.
Uniqueness
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide is unique due to its combination of the cyclohexene, piperidine, and methoxyphenyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-27-20-9-5-8-19(16-20)23-21(25)11-10-17-12-14-24(15-13-17)22(26)18-6-3-2-4-7-18/h2-3,5,8-9,16-18H,4,6-7,10-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLRHIIGFUXFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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